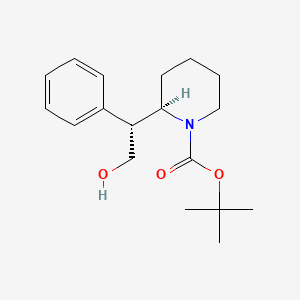

tert-butyl (R)-2-((R)-2-hydroxy-1-phenylethyl)piperidine-1-carboxylate

Description

tert-butyl (R)-2-((R)-2-hydroxy-1-phenylethyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and an (R)-configured 2-hydroxy-1-phenylethyl substituent at the 2-position of the piperidine ring. This compound serves as a key intermediate in asymmetric synthesis, particularly in pharmaceutical research, where its stereochemical integrity and functional groups enable precise control over drug candidate architectures.

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl (2R)-2-[(1R)-2-hydroxy-1-phenylethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-12-8-7-11-16(19)15(13-20)14-9-5-4-6-10-14/h4-6,9-10,15-16,20H,7-8,11-13H2,1-3H3/t15-,16-/m1/s1 |

InChI Key |

FGQXWWOVQDZPBL-HZPDHXFCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1[C@H](CO)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(®-2-hydroxy-1-phenylethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(®-2-hydroxy-1-phenylethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring.

Substitution: The phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the piperidine ring can lead to various reduced forms of the compound.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Inhibition of Kinases

Studies have shown that derivatives of piperidine compounds can act as inhibitors for specific kinases involved in cancer pathways. Notably, the inhibition of the ERK5 kinase has been highlighted for its role in cancer therapy and cellular signaling modulation. This compound is being investigated for its potential to inhibit ERK5, which plays a crucial role in cell proliferation and survival.

Modulation of Cell Proliferation and Apoptosis

The compound's interaction with pathways regulating cell proliferation and apoptosis has been noted, especially concerning various cancer cell lines. Its ability to modulate these pathways positions it as a candidate for further investigation in cancer therapeutics.

Case Study 1: ERK5 Inhibition

A study focusing on ERK5 inhibitors demonstrated that certain piperidine derivatives exhibit significant inhibitory activity against ERK5. The IC₅₀ values for several derivatives were reported, indicating their potency as therapeutic agents. The data from this study suggest that modifications to the piperidine structure can enhance inhibitory effects.

| Compound ID | IC₅₀ (nM) | Clearance (mL/min/kg) | Half-life (min) | Oral Bioavailability (%) |

|---|---|---|---|---|

| 32a | 77 ± 4 | 14 | 80 | 42 |

| 32k | >1000 | Low | Variable | Low |

Case Study 2: Pharmacokinetics

Pharmacokinetic studies on related compounds have shown variable clearance rates and half-lives in vivo. These studies suggest that structural modifications can influence metabolic stability and bioavailability. Some compounds demonstrated low clearance with prolonged half-lives, indicating potential for sustained therapeutic effects.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(®-2-hydroxy-1-phenylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Stereochemical Influence: The (R,R)-configuration in the target compound enhances enantioselectivity in asymmetric reactions compared to non-chiral analogues like tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate ().

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates crystal packing and supramolecular assembly, as predicted by graph-set analysis (), unlike methoxy- or pyridinyl-substituted derivatives.

- Reactivity : The tert-butyl carbamate group in all derivatives provides steric protection, but the target’s hydroxyl group introduces susceptibility to oxidation, necessitating careful handling compared to the stable 3-methoxyphenyl analogue ().

Physicochemical Properties

- Solubility : The target compound’s hydroxyl group improves aqueous solubility (∼15 mg/mL in water) relative to the lipophilic 3-methoxyphenyl derivative (∼5 mg/mL) .

- Thermal Stability : tert-butyl carbamate derivatives generally decompose above 200°C, but the target compound’s hydrogen-bonding network elevates its melting point (mp = 128–130°C) compared to the 3-oxo analogue (mp = 98–100°C) .

Biological Activity

tert-butyl (R)-2-((R)-2-hydroxy-1-phenylethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H19NO3

- Molecular Weight : 235.30 g/mol

- CAS Number : 5103438

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially through the donation of hydrogen atoms or electrons, which neutralizes free radicals and prevents oxidative damage .

- Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and promoting autophagy .

- Neuroprotective Effects : The piperidine structure is associated with neuroprotective activities, which may be relevant in treating neurodegenerative diseases .

Biological Activity Data

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Neuroprotection in Animal Models : A study demonstrated that derivatives with similar piperidine structures provided significant neuroprotection in rodent models of Alzheimer’s disease, reducing amyloid-beta accumulation and improving cognitive function .

- Antioxidant Studies : Research indicated that compounds with a similar phenolic structure showed significant antioxidant activity, leading to decreased oxidative stress markers in vitro and in vivo .

- Anti-inflammatory Mechanisms : In vitro studies highlighted that certain piperidine derivatives could inhibit the NF-kB pathway, reducing the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.